Whitepaper: 4-Aminooxane-4-carboxamide Hydrochloride in Modern Medicinal Chemistry
Whitepaper: 4-Aminooxane-4-carboxamide Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Role of the Oxane Pharmacophore
In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic selection of building blocks. 4-Aminooxane-4-carboxamide hydrochloride (also known as 4-aminotetrahydro-2H-pyran-4-carboxamide HCl) has emerged as a highly versatile gem-disubstituted cyclic scaffold.
By replacing traditional lipophilic cyclohexane or basic piperidine rings with a tetrahydropyran (oxane) moiety, medicinal chemists can significantly lower the lipophilicity (logP) of a drug candidate while maintaining its three-dimensional conformational restriction. This seemingly minor bioisosteric replacement effectively mitigates hERG channel liability, enhances aqueous solubility, and improves metabolic stability against cytochrome P450 (CYP) enzymes.
Physicochemical Profiling & Structural Rationale
The selection of the hydrochloride salt over the free base (CAS: 1183378-09-7) is a deliberate choice in process chemistry. Free bases of gem-diamines or amino-amides are frequently hygroscopic and prone to degradation via atmospheric carbon dioxide (forming carbamates). The hydrochloride salt significantly increases the lattice energy, yielding a stable, free-flowing crystalline powder that is ideal for automated dispensing in high-throughput screening (HTS) and long-term storage [1].
Quantitative Data Summary
| Property | Value | Rationale / Implication |
| Chemical Name | 4-Aminooxane-4-carboxamide hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 1955540-70-1 | Identifies the specific HCl salt form [3]. |
| Molecular Formula | C₆H₁₃ClN₂O₂ | - |
| Molecular Weight | 180.63 g/mol | Low molecular weight allows for high ligand efficiency (LE). |
| Appearance | White to off-white crystalline powder | Indicates high purity and solid-state stability. |
| Solubility | Soluble in H₂O, DMSO, Methanol | Favorable for both in vitro assays and synthetic workflows. |
| Topological Polar Surface Area | 69.4 Ų | Optimal for oral bioavailability; restricts blood-brain barrier (BBB) penetration if not masked. |
Synthetic Methodology & Scale-Up
The synthesis of 4-aminooxane-4-carboxamide hydrochloride is typically achieved via a classic Strecker-type multicomponent reaction, followed by controlled hydration of the intermediate nitrile.
Synthetic workflow for 4-Aminooxane-4-carboxamide hydrochloride via Strecker synthesis.
Causality in the Synthetic Route: The Strecker reaction is chosen over reductive amination because it allows for the simultaneous introduction of both the amine and the carbon-based functional group (nitrile) at the sterically hindered 4-position of the oxane ring. The subsequent hydration of the nitrile to the primary amide must be carefully controlled (often using catalytic hydrogen peroxide in basic conditions or strong acid) to prevent over-hydrolysis to the corresponding carboxylic acid.
Application in Drug Discovery: GPCR Modulators
4-Aminooxane-4-carboxamide hydrochloride is a critical precursor in the synthesis of novel G-protein coupled receptor (GPCR) modulators.
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Cannabinoid Receptor 2 (CB2) Agonists: As documented in Roche's patent literature, this building block is coupled with pyridine-2-carboxylic acid derivatives to yield potent, selective CB2 agonists [1]. These compounds are investigated for their anti-inflammatory and analgesic properties without the psychoactive side effects associated with CB1 activation.
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Nociceptin/Orphanin FQ (NOP) Receptor Inhibitors: The oxane-carboxamide motif is also utilized to synthesize substituted cyclohexyl compounds that act on the NOP receptor, offering therapeutic potential for neurological and cardiovascular disorders [2].
GPCR signaling pathway modulated by 4-aminooxane-4-carboxamide derived agonists.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) that dictate whether the operator should proceed or troubleshoot, ensuring the scientific integrity of the workflow.
Protocol 1: Amide Coupling of Sterically Hindered Amines
Objective: Couple 4-aminooxane-4-carboxamide hydrochloride with a target carboxylic acid. Causality: The amine is sterically hindered (gem-disubstituted). Standard coupling agents (EDC/HOBt) suffer from slow kinetics here. HATU is selected because it generates a highly reactive HOAt ester intermediate. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
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Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
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Activation: Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes.
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Validation Check (IPC 1): The solution should transition from clear to a pale yellow color, indicating the formation of the active HOAt ester.
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Amine Addition: Add 4-aminooxane-4-carboxamide hydrochloride (1.1 eq, 1.1 mmol) in a single portion.
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Reaction Monitoring: Stir the reaction at room temperature. After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL Methanol, and analyze via LC-MS.
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Validation Check (IPC 2): The LC-MS chromatogram must show the disappearance of the starting carboxylic acid (UV 254 nm) and the appearance of the product mass [M+H]⁺. If conversion is <95%, add an additional 0.2 eq of HATU and stir for 1 hour.
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Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
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Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL).
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Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Analytical Validation & Quality Control
Objective: Confirm the purity and structural integrity of the synthesized derivative.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the crude product in 1.0 mL of HPLC-grade Acetonitrile/Water (1:1).
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HPLC Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 1.0 mL/min.
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Validation Check: The target compound must elute as a single sharp peak with a relative area >95% at 214 nm and 254 nm.
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Mass Spectrometry (ESI-MS): Confirm the identity of the peak by verifying the presence of the [M+H]⁺ and [M+Na]⁺ adducts corresponding to the calculated exact mass of the coupled product.
References
- Bissantz, C., Grether, U., Hebeisen, P., Roever, S., & Taylor, S. (2012). Novel pyridine derivatives (Patent No. US20120316147A1). U.S.
- Fotsch, C. H., et al. (2021). Substituted cyclohexyl compounds as nop inhibitors (Patent No. US20210340127A1). U.S.
